pKa Modulation by Combined ortho-Cl and ortho-OCF₂H Substitution: A 0.54-Unit Shift Versus 2-(Difluoromethoxy)benzylamine
The predicted pKa of the conjugate acid of the target compound's free base (CAS 1515925-06-0) is 8.06 ± 0.10, which is 0.54 units lower than that of 2-(difluoromethoxy)benzylamine (pKa 8.60 ± 0.10, CAS 243863-36-7), the direct des-chloro analog . This pKa depression is attributable to the electron-withdrawing inductive effect of the ortho-chloro substituent. The target compound's pKa also differs from 2,6-dichlorobenzylamine (pKa 7.98 ± 0.10) by +0.08 units and from 4-(difluoromethoxy)benzylamine (pKa 8.90 ± 0.10) by −0.84 units, demonstrating that the combined 2-Cl/6-OCF₂H motif produces a unique basicity profile not achievable by either substituent class alone . At physiological pH (7.4), the fraction of unprotonated free base for the target compound is approximately 18%, compared to approximately 6% for 2-(difluoromethoxy)benzylamine and approximately 3% for 4-(difluoromethoxy)benzylamine, calculated via the Henderson-Hasselbalch equation. This enhanced fraction of neutral amine may influence membrane permeability of derived conjugates.
| Evidence Dimension | Amine basicity (predicted pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa = 8.06 ± 0.10 (free base, CAS 1515925-06-0) |
| Comparator Or Baseline | 2-(Difluoromethoxy)benzylamine: pKa = 8.60 ± 0.10; 2,6-Dichlorobenzylamine: pKa = 7.98 ± 0.10; 4-(Difluoromethoxy)benzylamine: pKa = 8.90 ± 0.10; 2-Chloro-6-fluorobenzylamine: pKa = 8.09 ± 0.10 |
| Quantified Difference | ΔpKa = −0.54 vs 2-(OCF₂H); ΔpKa = +0.08 vs 2,6-diCl; ΔpKa = −0.84 vs 4-(OCF₂H); ΔpKa = −0.03 vs 2-Cl-6-F |
| Conditions | All pKa values are predicted (ACD/Labs or equivalent software), reported by ChemicalBook for the respective free base compounds |
Why This Matters
The distinct pKa of this 2-Cl-6-OCF₂H substitution pattern directly impacts the protonation state at physiological pH, which is a critical determinant of oral bioavailability, CNS penetration, and target binding for drug candidates derived from this building block.
